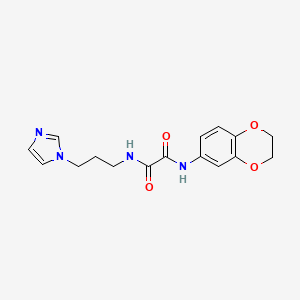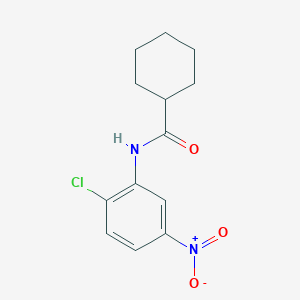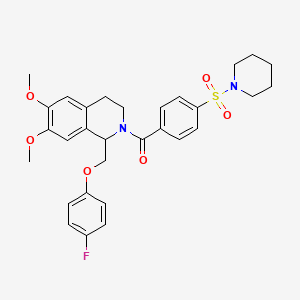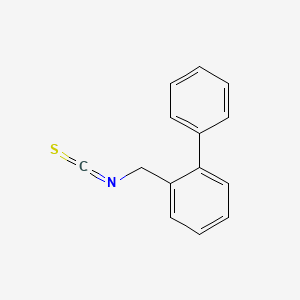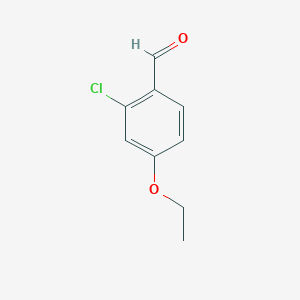![molecular formula C9H12ClNO B2582630 [4-Chloro-2-(dimethylamino)phenyl]methanol CAS No. 87066-92-0](/img/structure/B2582630.png)
[4-Chloro-2-(dimethylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Chloro-2-(dimethylamino)phenyl]methanol” is a chemical compound with the CAS Number: 87066-92-0 . It has a molecular weight of 185.65 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 185.65 .Wissenschaftliche Forschungsanwendungen
X-ray Structure and Conformational Studies
Research conducted by Zhang et al. (2015) on the x-ray structure and conformational study of tris(2-(dimethylamino)phenyl)methanol salt derivatives highlights the roles of anions and hydrogen bonds in determining the structural configurations of related compounds. This study elucidates the influence of different anions on the hydrogen-bond structure of the organic cation, contributing significantly to the understanding of its molecular interactions and potential applications in material science and molecular engineering (Junkai Zhang et al., 2015).
Photochemical Reactions and Synthesis
Guizzardi et al. (2000) explored the easy photochemical preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes, demonstrating the compound's utility in synthesizing heterocyclic compounds via photolysis. This research provides a foundation for further exploration into the compound's applications in organic synthesis, particularly in the creation of heterocyclic compounds with potential applications in pharmaceuticals and materials science (B. Guizzardi et al., 2000).
Fluorescence Studies and Bioconjugation
Singh and Darshi (2004) conducted a fluorescence study of (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates with bovine and human serum albumins. Their research investigated the electronic absorption and fluorescence properties of the compound in various media, contributing to the understanding of its photophysical behavior and potential applications in bioconjugation and fluorescence microscopy (Anil Kumar Singh & Manjula Darshi, 2004).
Electroluminescent Materials
Huang et al. (2004) explored the synthesis of novel electroluminescent conjugated polyelectrolytes based on polyfluorene, including derivatives of [4-Chloro-2-(dimethylamino)phenyl]methanol. This research demonstrates the compound's potential application in the development of new materials for optoelectronic devices, highlighting its utility in creating blue-emitting conjugated polyelectrolytes for use in display technologies (F. Huang et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-chloro-2-(dimethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRLNXNGRFNSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

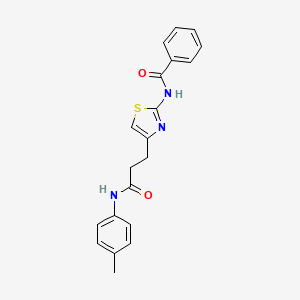

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582553.png)



